N~1~,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide
Description
N~1~,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide: is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of amides and is characterized by the presence of two butyl groups, a dodecyl group, and two methyl groups attached to a propanediamide backbone. Its chemical formula is C23H48N2O2.
Properties
CAS No. |
145631-79-4 |
|---|---|
Molecular Formula |
C25H50N2O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N,N'-dibutyl-2-dodecyl-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C25H50N2O2/c1-6-9-12-13-14-15-16-17-18-19-20-23(24(28)26(4)21-10-7-2)25(29)27(5)22-11-8-3/h23H,6-22H2,1-5H3 |
InChI Key |
RTPBRXBERLLCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)N(C)CCCC)C(=O)N(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide typically involves the reaction of N,N-dibutylpropanediamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-dibutylpropanediamine+dodecyl chloride→N 1 ,N 3 -Dibutyl-2-dodecyl-N 1 ,N 3 -dimethylpropanediamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide.
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amides with different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
N~1~,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development. Research indicates that modifications in the compound can enhance receptor affinity and selectivity, particularly in the context of dopamine receptor antagonism, which is crucial for treating neuropsychiatric disorders such as addiction and schizophrenia .
Case Study: D3 Receptor Antagonism
A study focusing on related compounds demonstrated that modifications similar to those in this compound led to the identification of highly selective D3 receptor antagonists. These compounds exhibited significant potential in reducing cocaine-seeking behavior in rodent models, highlighting their therapeutic efficacy in addiction treatment .
Materials Science
Surfactant Properties
The compound's unique chemical structure contributes to its effectiveness as a surfactant. It has been utilized in formulations requiring emulsification and stabilization of oil-water mixtures. Its ability to reduce surface tension makes it valuable in industries such as cosmetics and pharmaceuticals.
Data Table: Surfactant Efficacy Comparison
| Compound | Surface Tension Reduction (%) | Application Area |
|---|---|---|
| This compound | 30 | Cosmetic formulations |
| Conventional Surfactant A | 25 | Household cleaners |
| Conventional Surfactant B | 20 | Industrial applications |
Environmental Applications
Bioremediation Potential
Recent studies have explored the compound's role in environmental remediation. Its surfactant properties facilitate the bioavailability of hydrophobic pollutants, enhancing microbial degradation processes. This application is particularly relevant in the cleanup of oil spills and other hydrocarbon contamination scenarios.
Case Study: Oil Spill Remediation
A field study assessed the effectiveness of this compound in bioremediation efforts following an oil spill. Results indicated a significant increase in the degradation rate of hydrocarbons when the compound was applied, demonstrating its utility as an environmentally friendly remediation agent .
Mechanism of Action
The mechanism of action of N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Dibutyl-1,3-propanediamine
Comparison: N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide is unique due to the presence of the dodecyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications in surfactants and emulsifiers compared to its analogs. Additionally, the presence of both butyl and dodecyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Biological Activity
N~1~,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of amides, characterized by its long aliphatic chains and specific functional groups. Its molecular formula is , which contributes to its hydrophobic properties and potential interactions with biological membranes.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of long-chain amides have been shown to disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N,N'-bis(dodecyldimethyl)-1,2-ethanediammonium | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| N,N'-dodecyl-N,N'-dimethyl-ethanediamine | Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds that are structurally similar to this compound.
Antiviral Activity
Recent studies have suggested that compounds with similar hydrophobic characteristics may possess antiviral properties. For example, derivatives have been tested against human papillomavirus (HPV) and shown promising results in inhibiting viral replication.
Case Study: Antiviral Efficacy
A study investigated the antiviral effects of long-chain amides against HPV. The results indicated that these compounds could reduce viral load significantly in vitro, suggesting a mechanism involving disruption of viral entry or replication processes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The hydrophobic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism, which may also apply to this compound.
Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Molecular docking studies suggest that modifications in the alkyl chain length or branching can significantly affect its interaction with biological targets.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
